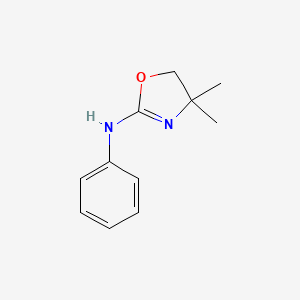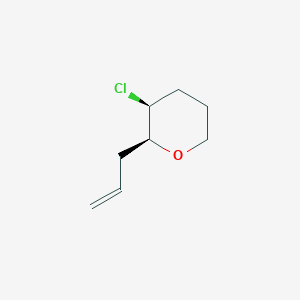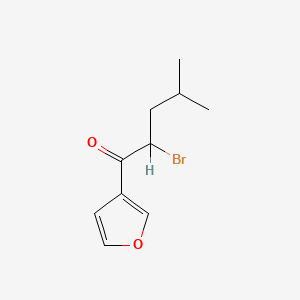![molecular formula C26H31N3O5 B14353627 L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- CAS No. 93835-08-6](/img/structure/B14353627.png)
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- is a complex organic compound that belongs to the class of dipeptides This compound is characterized by the presence of L-proline and L-alanine residues, along with a benzoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- typically involves the use of L-proline as a starting material. L-proline is a versatile organocatalyst that can facilitate various organic reactions, including aldol condensation, Mannich reaction, and Michael addition . The synthesis process may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- has several scientific research applications, including:
Biology: The compound is studied for its potential role in biological processes, such as enzyme catalysis and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Mecanismo De Acción
The mechanism of action of L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various reactions by forming intermediates such as enamines or iminium ions . These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dipeptides and amino acid derivatives, such as:
- L-Proline
- L-Alanine
- Benzoylamino derivatives
Uniqueness
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- is unique due to its specific chemical structure, which combines the properties of L-proline and L-alanine with a benzoylamino group
Propiedades
Número CAS |
93835-08-6 |
|---|---|
Fórmula molecular |
C26H31N3O5 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
1-[2-[(4-benzamido-3-oxo-5-phenylpentyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H31N3O5/c1-18(25(32)29-16-8-13-22(29)26(33)34)27-15-14-23(30)21(17-19-9-4-2-5-10-19)28-24(31)20-11-6-3-7-12-20/h2-7,9-12,18,21-22,27H,8,13-17H2,1H3,(H,28,31)(H,33,34) |
Clave InChI |
ZXBLXIVNBFJIIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NCCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


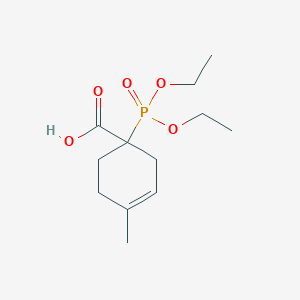
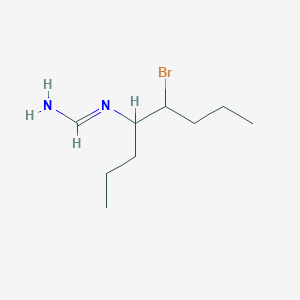
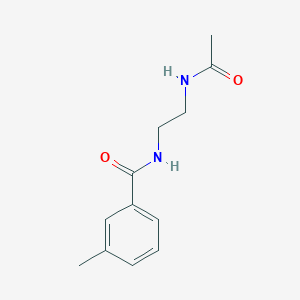
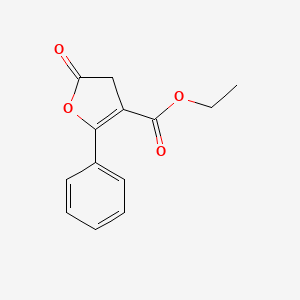
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
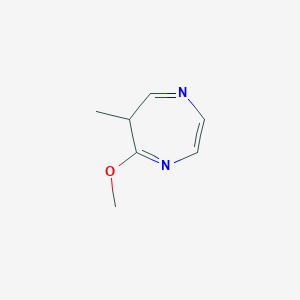
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
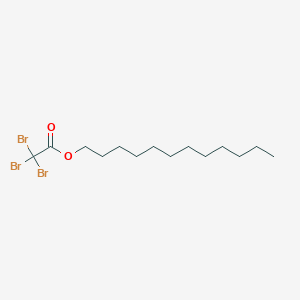

![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
